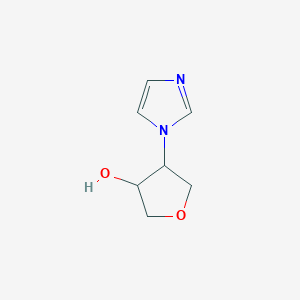

![molecular formula C14H12N6O3 B2785196 4-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamido)benzamide CAS No. 1327502-65-7](/img/structure/B2785196.png)

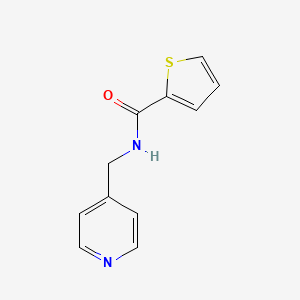

4-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamido)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamido)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as OTAVA-BB 1208835 and is synthesized using a specific method.

科学的研究の応用

c-Met Kinase Inhibition for Cancer Therapy

Compounds derived from the core structure of “4-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamido)benzamide” have shown potential as c-Met kinase inhibitors . This enzyme plays a crucial role in cancer cell growth and metastasis. Derivatives like compound 22i have demonstrated excellent anti-tumor activity against various cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast cancer), and HeLa (cervical cancer), with low IC50 values indicating potent inhibitory effects .

Energetic Materials for Explosives

The triazolo[4,3-a]pyrimidin moiety, when incorporated into energetic materials, can contribute to the development of explosives with high detonation performance and thermal stability . These materials are designed to be insensitive to external stimuli, making them safer for handling while maintaining their explosive properties .

Development of Heat-Resistant Explosives

Some derivatives have been identified as promising candidates for heat-resistant explosives. They exhibit remarkable density, excellent thermal stability, and superior detonation performance compared to current heat-resistant explosives . This makes them suitable for applications where explosives must withstand high temperatures without degradation.

Primary Explosives with High Sensitivity

Certain triazolo[4,3-a]pyrimidin derivatives are very sensitive to impact and friction but offer excellent detonation performance. These properties suggest their use as primary explosives in applications requiring immediate and powerful initiation of secondary explosives .

LSD1 Inhibitors for Therapeutic Applications

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold, which shares a similar core structure, has been used as a template for designing new LSD1 inhibitors . LSD1 is an enzyme involved in epigenetic regulation, and its inhibition is a promising strategy for treating various diseases, including cancer.

Synthetic Intermediates in Pharmaceutical Production

The triazolo[4,3-a]pyrimidin moiety is used in the synthesis of various pharmaceuticals. Its ability to form specific interactions with different target receptors makes it a valuable pharmacophore in drug design and development .

作用機序

Target of Action

The primary target of this compound is the c-Met kinase . This kinase plays a crucial role in cellular growth, survival, and migration, making it a significant target in cancer research .

Mode of Action

The compound interacts with its target, the c-Met kinase, inhibiting its activity . This inhibition disrupts the signaling pathways that the kinase is involved in, leading to changes in cellular processes .

Biochemical Pathways

The c-Met kinase is involved in several biochemical pathways related to cell growth and survival. By inhibiting this kinase, the compound disrupts these pathways, potentially leading to reduced growth and survival of cancer cells .

Pharmacokinetics

Similar compounds have been shown to exhibit good bioavailability and stability

Result of Action

The inhibition of c-Met kinase by this compound can lead to a decrease in the growth and survival of cancer cells . This makes it a potential candidate for the development of new anticancer drugs .

特性

IUPAC Name |

4-[[2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl)acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N6O3/c15-12(22)9-2-4-10(5-3-9)17-11(21)8-20-14(23)19-7-1-6-16-13(19)18-20/h1-7H,8H2,(H2,15,22)(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAOQVYUIQXMNBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)N)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamido)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

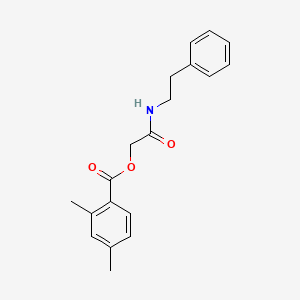

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(diethylamino)benzamide](/img/structure/B2785125.png)

![N-[6-(4-chlorophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]benzenecarboxamide](/img/structure/B2785127.png)

![methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2785130.png)

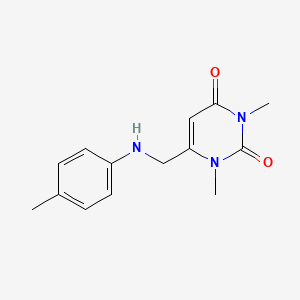

![7-benzyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

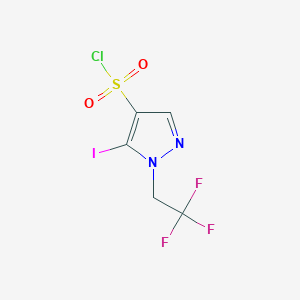

![1-(4-Methoxybenzyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2785133.png)

![2-(4-chlorophenyl)-5-ethoxy-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2785134.png)

![4-[(1E)-(hydroxyimino)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2785136.png)